![molecular formula C19H21NO2 B12543018 Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone CAS No. 668470-85-7](/img/structure/B12543018.png)
Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone is a complex organic compound with a unique structure that includes a morpholine ring substituted with a phenylethyl group and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a phenylethyl halide to form the substituted morpholine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the morpholine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(3-phenylbicyclo[2.2.1]hept-5-en-2-yl)methanone
- (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone
Uniqueness
Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone is unique due to its specific structural features, including the morpholine ring and the phenylethyl substitution
Properties
CAS No. |
668470-85-7 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
phenyl-[(2R)-4-[(1R)-1-phenylethyl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C19H21NO2/c1-15(16-8-4-2-5-9-16)20-12-13-22-18(14-20)19(21)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-,18-/m1/s1 |
InChI Key |
MWPVKXIQMOGJEK-CRAIPNDOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


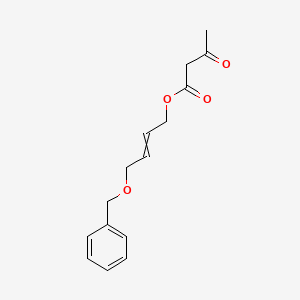
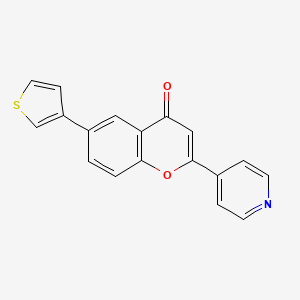
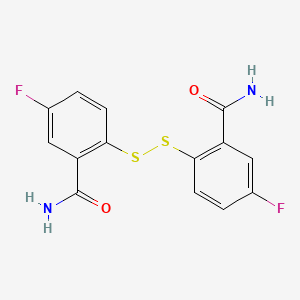
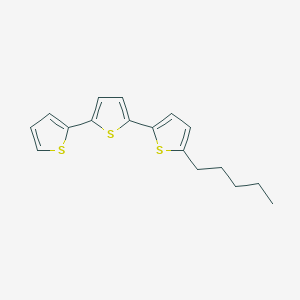
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
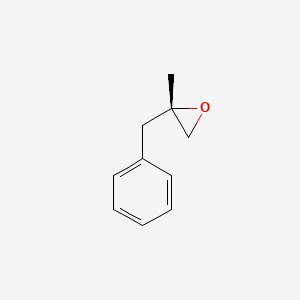
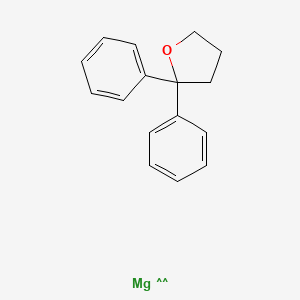
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
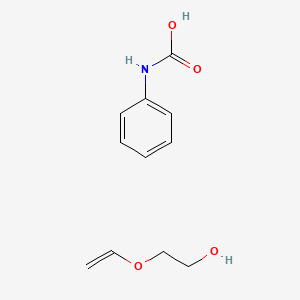
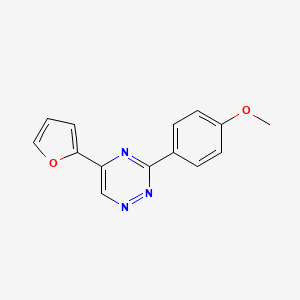
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
